molecular formula C10H6Cl2FN B2450605 2,4-Dichloro-6-fluoro-3-methylquinoline CAS No. 1259438-77-1

2,4-Dichloro-6-fluoro-3-methylquinoline

Cat. No.: B2450605
CAS No.: 1259438-77-1
M. Wt: 230.06
InChI Key: TZNYZKHLTMTHBU-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-fluoro-3-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by the presence of chlorine and fluorine atoms at the 2, 4, and 6 positions, respectively, and a methyl group at the 3 position on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-fluoro-3-methylquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with suitable reagents. For instance, the reaction of 2,4-dichloroaniline with 3-fluoroacetophenone under acidic conditions can lead to the formation of the desired quinoline derivative. The reaction conditions often include the use of strong acids like sulfuric acid or hydrochloric acid and elevated temperatures to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-fluoro-3-methylquinoline can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at the 2 and 4 positions can be substituted by nucleophiles such as amines or thiols.

    Electrophilic Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF) are commonly used.

    Electrophilic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation are typical.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted quinolines with various functional groups replacing the chlorine atoms.

    Electrophilic Substitution: Products include nitro or sulfonyl derivatives of the quinoline ring.

    Oxidation and Reduction: Products include quinoline N-oxides or reduced quinoline derivatives.

Scientific Research Applications

2,4-Dichloro-6-fluoro-3-methylquinoline has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antibacterial or anticancer activities.

    Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and interactions.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-fluoro-3-methylquinoline depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with DNA to exert its effects. The presence of chlorine and fluorine atoms can enhance its binding affinity to biological targets, making it a potent inhibitor or activator in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloroquinoline: Lacks the fluorine atom at the 6 position.

    6-Fluoroquinoline: Lacks the chlorine atoms at the 2 and 4 positions.

    3-Methylquinoline: Lacks the chlorine and fluorine atoms.

Uniqueness

2,4-Dichloro-6-fluoro-3-methylquinoline is unique due to the combination of chlorine, fluorine, and methyl substituents on the quinoline ring. This unique substitution pattern can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2,4-dichloro-6-fluoro-3-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2FN/c1-5-9(11)7-4-6(13)2-3-8(7)14-10(5)12/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZNYZKHLTMTHBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=CC(=C2)F)N=C1Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1259438-77-1
Record name 2,4-dichloro-6-fluoro-3-methylquinoline
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